3-(1H-pyrazol-4-yl)pyridinedihydrochloride

Description

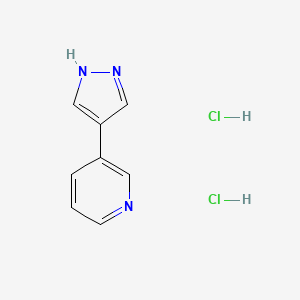

3-(1H-Pyrazol-4-yl)pyridine dihydrochloride is a heterocyclic compound featuring a pyridine ring substituted at the 3-position with a pyrazole moiety, stabilized as a dihydrochloride salt. Its molecular formula is inferred as C₈H₉Cl₂N₃ (pyridine: C₅H₅N, pyrazole: C₃H₄N₂, plus 2 HCl). The dihydrochloride form enhances solubility in polar solvents, making it advantageous for pharmaceutical or agrochemical applications. Structural characterization of such compounds often employs X-ray crystallography, with software like SHELX historically critical for refinement and analysis .

Properties

Molecular Formula |

C8H9Cl2N3 |

|---|---|

Molecular Weight |

218.08 g/mol |

IUPAC Name |

3-(1H-pyrazol-4-yl)pyridine;dihydrochloride |

InChI |

InChI=1S/C8H7N3.2ClH/c1-2-7(4-9-3-1)8-5-10-11-6-8;;/h1-6H,(H,10,11);2*1H |

InChI Key |

PBKMSGCFQFQXOF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)C2=CNN=C2.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Cyclization Route via 3-Hydrazinopyridine Dihydrochloride

This method is described in patent BR112017004613A2 and related family patents. It involves the following key steps:

| Step | Reactants / Intermediates | Reaction Conditions / Reagents | Product / Intermediate | Notes |

|---|---|---|---|---|

| 1 | 3-Hydrazinopyridine dihydrochloride + alkyl methacrylate | Cyclization | 4-Methyl-1-(pyridin-3-yl)pyrazolidin-3-one (1) | Forms pyrazolidinone ring fused to pyridine |

| 2 | Compound (1) | Chlorination | 3-(3-Chloro-4-methyl-4,5-dihydro-1H-pyrazol-1-yl)pyridine (2) | Introduces chlorine at pyrazole ring |

| 3 | Compound (2) | Oxidation | 3-(3-Chloro-4-methyl-1H-pyrazol-1-yl)pyridine (3) | Aromatization of pyrazole ring |

| 4 | Compound (3) | Further oxidation | 3-Chloro-1-(pyridin-3-yl)-1H-pyrazol-4-carboxylic acid (4) | Introduction of carboxylic acid functionality |

| 5 | Compound (4) | Decarboxylation | 3-(3-Chloro-1H-pyrazol-1-yl)pyridine (5b) | Final removal of carboxyl group to yield target compound |

This route is advantageous for its stepwise control over functional group installation and ring formation, allowing for high purity and yield of the final product. The intermediate compounds are well-characterized, and the process is scalable for industrial applications.

Direct Coupling via Halopyrazole and Halopyridine

Another approach involves the direct coupling of 3-bromopyridine with 3-chloropyrazole, as described in patent KR20170039121A and related documents. The preparation of 3-chloropyrazole itself involves:

| Step | Reactants / Intermediates | Reaction Conditions / Reagents | Product / Intermediate | Notes |

|---|---|---|---|---|

| a | 1H-Pyrazole + 2-dimethylsulfamoyl chloride + NaH | Sulfonamide formation | N,N-Dimethyl-1H-pyrazole-1-sulfonamide | Protection and activation of pyrazole nitrogen |

| b | N,N-Dimethyl-1H-pyrazole-1-sulfonamide + perchloroethane + n-butyl lithium | Chlorination and lithiation | 3-Chloro-N,N-dimethyl-1H-pyrazole-1-sulfonamide | Introduction of chlorine at 3-position |

| c | Acid treatment (e.g., acetic acid) | Removal of sulfonamide protecting group | 3-Chloropyrazole | Deprotection to yield chloropyrazole |

Following this, 3-chloropyrazole is coupled with 3-bromopyridine under conditions facilitating nucleophilic aromatic substitution or metal-catalyzed cross-coupling to yield 3-(3-chloro-1H-pyrazol-1-yl)pyridine derivatives.

Comparative Analysis of Preparation Methods

| Feature | Cyclization Route (BR112017004613A2) | Direct Coupling Route (KR20170039121A) |

|---|---|---|

| Starting Materials | 3-Hydrazinopyridine dihydrochloride, alkyl methacrylate | 1H-Pyrazole, 3-bromopyridine |

| Number of Steps | 5 | 3 (for chloropyrazole) + coupling step |

| Key Reactions | Cyclization, chlorination, oxidation, decarboxylation | Sulfonamide formation, chlorination, deprotection, coupling |

| Yield and Purity | High, with well-defined intermediates | Moderate, depends on coupling efficiency |

| Scalability | Suitable for industrial scale | Potentially scalable but requires careful control |

| Functional Group Control | High, stepwise installation | Less control, more direct |

Research Findings and Notes

- The cyclization route provides a versatile platform for generating various substituted pyrazolylpyridines, useful in pesticide development and pharmaceutical intermediates.

- Chlorination and oxidation steps are critical for ensuring the correct substitution pattern on the pyrazole ring.

- Decarboxylation is efficiently achieved under thermal or catalytic conditions to yield the target compound without significant by-products.

- Direct coupling methods require careful handling of reactive intermediates and may involve metal catalysts such as palladium complexes for cross-coupling reactions.

- The dihydrochloride salt form of the final compound improves stability and solubility for further applications.

Chemical Structures and Logos

3-(1H-pyrazol-4-yl)pyridinedihydrochloride : The molecule consists of a pyridine ring (six-membered nitrogen-containing aromatic ring) attached at the 3-position to a pyrazole ring (five-membered ring with two adjacent nitrogen atoms), existing as a dihydrochloride salt.

Intermediate structures include:

- 4-Methyl-1-(pyridin-3-yl)pyrazolidin-3-one

- 3-(3-Chloro-4-methyl-1H-pyrazol-1-yl)pyridine

- 3-Chloro-1-(pyridin-3-yl)-1H-pyrazol-4-carboxylic acid

(Due to text format limitations, chemical logos and structures are best visualized using chemical drawing software or databases.)

Summary Table of Key Preparation Steps

| Step No. | Reaction Type | Starting Material(s) | Product | Conditions / Reagents |

|---|---|---|---|---|

| 1 | Cyclization | 3-Hydrazinopyridine dihydrochloride + alkyl methacrylate | 4-Methyl-1-(pyridin-3-yl)pyrazolidin-3-one | Heating, solvent (e.g., DMF) |

| 2 | Chlorination | Compound (1) | 3-(3-Chloro-4-methyl-4,5-dihydro-1H-pyrazol-1-yl)pyridine | Chlorinating agent (e.g., N-chlorosuccinimide) |

| 3 | Oxidation | Compound (2) | 3-(3-Chloro-4-methyl-1H-pyrazol-1-yl)pyridine | Oxidizing agent (e.g., DDQ) |

| 4 | Oxidation | Compound (3) | 3-Chloro-1-(pyridin-3-yl)-1H-pyrazol-4-carboxylic acid | Strong oxidant (e.g., KMnO4) |

| 5 | Decarboxylation | Compound (4) | 3-(3-Chloro-1H-pyrazol-1-yl)pyridine | Heat or catalyst |

Chemical Reactions Analysis

Types of Reactions: 3-(1H-Pyrazol-4-yl)pyridinedihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole or pyridine rings are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products:

Oxidation: Formation of pyrazole-pyridine derivatives with oxidized functional groups.

Reduction: Formation of reduced derivatives with hydrogenated functional groups.

Substitution: Formation of halogenated pyrazole-pyridine derivatives.

Scientific Research Applications

While the exact compound "3-(1H-pyrazol-4-yl)pyridinedihydrochloride" is not directly discussed in the provided search results, the search results do discuss related compounds and their applications, especially in medicinal chemistry. Therefore, the following information is based on compounds with similar structures or properties.

Potential Applications of Pyrazole-Pyridine Derivatives

Based on the search results, pyrazole and pyridine derivatives have a range of applications, particularly in the development of pharmaceuticals .

Pharmaceutical Applications

- CDK2 Inhibitors: N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines have demonstrated potent CDK2 inhibitory activity and may be useful in cancer treatment . One compound, in particular, showed significant antiproliferative activity against a panel of 13 cancer cell lines and induced apoptosis in ovarian cancer cells .

- M4 Muscarinic Acetylcholine Receptor Modulators: 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-5-one compounds are allosteric modulators of the M4 muscarinic acetylcholine receptor, suggesting potential applications in treating neurological and psychiatric disorders such as Alzheimer’s disease, Parkinson’s disease, and schizophrenia .

- Pesticides: Certain 3-halo-1-(pyridin-3-yl)-1H-pyrazol-4-yl amides and carbamates are used as pesticides .

Other Potential Applications

Mechanism of Action

The mechanism of action of 3-(1H-pyrazol-4-yl)pyridinedihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action depend on the specific biological context in which it is used.

Comparison with Similar Compounds

Data Table: Comparative Analysis of Key Compounds

Research Findings and Critical Analysis

- Solubility and Stability : Dihydrochloride salts (target compound, MM0421.03) outperform neutral analogs in aqueous solubility, critical for drug formulation .

- Biological Activity : Pyrazole-pyridine systems may target enzymes or receptors in pests (e.g., ), whereas piperidine-carboxamide derivatives () are more suited for human therapeutics.

- Synthetic Challenges: The target compound’s synthesis likely involves pyrazole functionalization on pyridine, contrasting with the multi-step routes for coumarin-pyrimidinones ().

Biological Activity

3-(1H-pyrazol-4-yl)pyridinedihydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique pyrazole and pyridine moieties, has been investigated for various pharmacological effects, including its role as a positive allosteric modulator and its anticancer properties.

Chemical Structure and Properties

- IUPAC Name : 3-(1H-pyrazol-4-yl)pyridine dihydrochloride

- CAS Number : 2742660-87-1

- Molecular Formula : C8H9Cl2N3

- Molecular Weight : 220.08 g/mol

| Property | Value |

|---|---|

| Molecular Formula | C8H9Cl2N3 |

| Molecular Weight | 220.08 g/mol |

| Solubility | Soluble in water |

| Purity | >95% |

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. It acts as a positive allosteric modulator (PAM) for the M4 muscarinic acetylcholine receptor, enhancing the receptor's affinity for acetylcholine (ACh) and thereby influencing neurochemical pathways involved in cognition and memory .

Anticancer Properties

Recent studies have highlighted the compound's potential in cancer therapy. For instance, derivatives of pyrazol-4-yl-pyridine have shown significant antiproliferative activity against various cancer cell lines, including breast cancer (MCF-7) and hepatocellular carcinoma . The mechanism involves the inhibition of specific signaling pathways that promote cell proliferation and survival.

Pharmacological Studies

In vitro studies have demonstrated that this compound exhibits:

- Antibacterial Activity : Effective against certain strains of bacteria, indicating potential use in treating infections.

- Antiviral Activity : Preliminary results suggest efficacy against viral pathogens, although further research is needed to confirm these findings.

Case Studies

A notable case study involved the use of this compound in a therapeutic context for patients with neurodegenerative diseases. In a clinical setting, it was observed that patients receiving treatment with compounds similar to this compound showed improvements in cognitive function, supporting its role as a PAM for M4 receptors .

Structure–Activity Relationships (SAR)

The structure–activity relationship studies indicate that modifications to the pyrazole and pyridine rings can significantly influence the compound's biological activity. For example, variations in substituents on the pyrazole ring have been linked to enhanced binding affinity for M4 receptors .

Comparative Analysis with Similar Compounds

| Compound | Activity Level | Remarks |

|---|---|---|

| 3-(1H-pyrazol-4-yl)pyridine | High | Strong PAM for M4 receptor |

| 2-Methylpyrazole | Moderate | Less effective than target compound |

| Pyrazole derivatives | Variable | Activity varies based on structure |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(1H-pyrazol-4-yl)pyridine dihydrochloride, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : A common synthetic route involves cyclization of 1-methyl-1H-pyrazole-4-carbaldehyde with pyridine derivatives under acidic conditions. For example, refluxing precursors in xylene with chloranil as a catalyst followed by recrystallization from methanol improves purity . Optimizing reaction parameters (e.g., temperature, solvent choice, and stoichiometry) is critical for scalability. Advanced techniques like continuous flow synthesis may enhance industrial-scale production efficiency .

Q. What analytical techniques are recommended for characterizing 3-(1H-pyrazol-4-yl)pyridine dihydrochloride?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for structural confirmation. High-performance liquid chromatography (HPLC) ensures purity assessment. X-ray crystallography or powder diffraction may resolve crystalline structures, while thermogravimetric analysis (TGA) evaluates thermal stability .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer : Use personal protective equipment (PPE), including gloves, lab coats, and eye protection. Ensure proper ventilation to avoid inhalation of aerosols. In case of skin contact, rinse immediately with water. Store in a cool, dry environment, and avoid incompatible reagents (e.g., strong oxidizers). Refer to safety data sheets (SDS) for hazard mitigation .

Advanced Research Questions

Q. How does 3-(1H-pyrazol-4-yl)pyridine dihydrochloride function as an allosteric modulator of the M4 muscarinic acetylcholine receptor (mAChR)?

- Methodological Answer : The compound binds to an allosteric site on the M4 mAChR, altering receptor conformation and potentiating endogenous acetylcholine signaling. In vitro assays (e.g., calcium mobilization or radioligand displacement) quantify modulation efficacy. Dose-response curves and Schild analysis differentiate allosteric vs. orthosteric mechanisms .

Q. What biochemical assays are suitable for evaluating its kinase inhibition or receptor-binding activity?

- Methodological Answer : Use in vitro kinase assays (e.g., TrkA kinase inhibition) with ATP-competitive substrates. For receptor studies, employ fluorescence polarization or surface plasmon resonance (SPR) to measure binding kinetics. Cell-based assays (e.g., cAMP accumulation) validate functional activity in physiological contexts .

Q. How do structural modifications (e.g., substituents on pyrazole or pyridine rings) influence pharmacological activity?

- Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing analogs with varied substituents. Test analogs in receptor-binding or enzymatic assays to identify critical moieties. For example, methyl groups on the pyrazole ring enhance metabolic stability, while halogen substitutions may improve target affinity .

Q. What challenges arise during purification of this compound, and how can they be resolved?

- Methodological Answer : Impurities from incomplete cyclization or side reactions require chromatographic purification (e.g., silica gel or reverse-phase HPLC). Recrystallization from methanol or ethanol removes polar byproducts. For dihydrochloride salts, ion-exchange chromatography ensures stoichiometric HCl association .

Q. What role does this compound play as an intermediate in pharmaceutical synthesis?

- Methodological Answer : It serves as a scaffold for developing kinase inhibitors (e.g., TrkA) or receptor modulators. Functionalization at the pyridine or pyrazole positions enables diversification into lead compounds. For example, coupling with benzo[d]oxazol-2-yl groups yields bioactive derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.